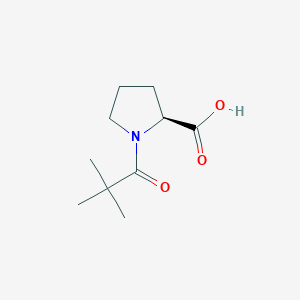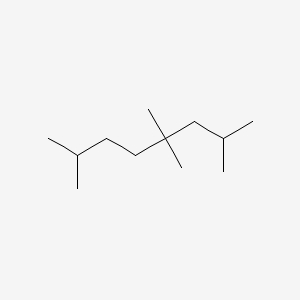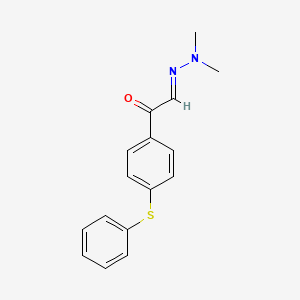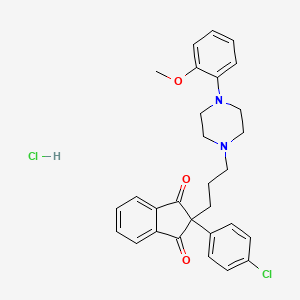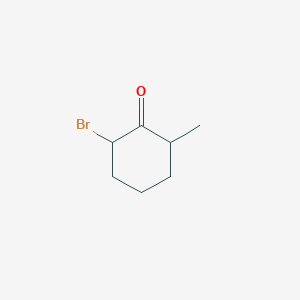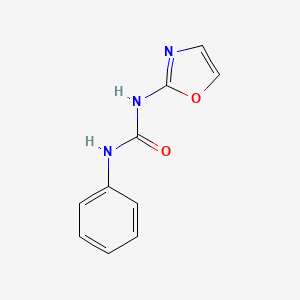
1-(2-Oxazolyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxazolyl)-3-phenylurea is a chemical compound that features an oxazole ring and a phenylurea moiety Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The phenylurea group is a derivative of urea where one of the hydrogen atoms is replaced by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Oxazolyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-oxazoline with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity. Another method involves the cyclization of N-phenylurea with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Oxazolyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The phenylurea moiety can be reduced to form phenylamine derivatives.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Phenylamine derivatives.
Substitution: Halogenated or alkylated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxazolyl)-3-phenylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Oxazolyl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The oxazole ring and phenylurea moiety contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzymatic activity and modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Oxazolyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-Oxazolyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Thiazolyl)-3-phenylurea: Contains a thiazole ring instead of an oxazole ring.
1-(2-Isoxazolyl)-3-phenylurea: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the presence of both the oxazole ring and phenylurea moiety, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
33887-04-6 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1-(1,3-oxazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H9N3O2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
InChI-Schlüssel |
WRHGKVNXGAUMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


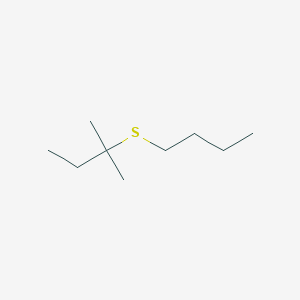
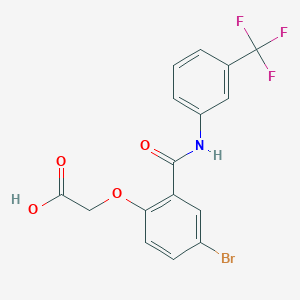
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
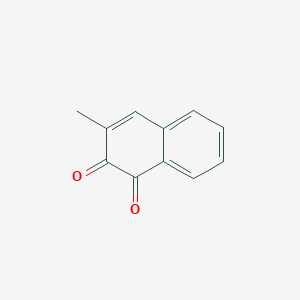
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

